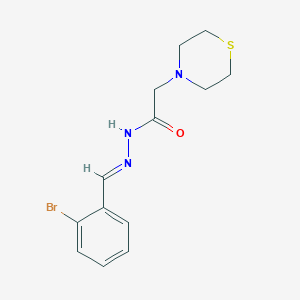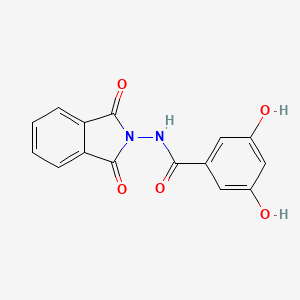![molecular formula C21H26N2O3 B5507514 N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)
N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Benzamide derivatives like "N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide" are synthesized through a series of chemical reactions involving different substituents. The synthesis process often involves the introduction of various functional groups that influence the compound's activity. For instance, Kato et al. (1991) and Kato et al. (1992) discussed the synthesis and structure-activity relationships of similar benzamide derivatives, highlighting the importance of specific substituents in determining gastrokinetic activity (Kato et al., 1991) (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their function. Demir et al. (2015) conducted X-ray diffraction and density functional theory (DFT) calculations to analyze the structure of a similar compound. These studies help in understanding the molecular geometry, vibrational frequencies, and electronic properties, which are essential for predicting the compound's reactivity and interactions (Demir et al., 2015).
科学的研究の応用
1. Chemical Synthesis and Reaction Mechanisms
N-[2-(4-methoxyphenyl)ethyl]benzamides are involved in the Bischler–Napieralski isoquinoline synthesis, where they react with phosphorus pentoxide to give normal and abnormal reaction products. This synthesis is significant in exploring the mechanism of isoquinoline formation, providing insight into the synthesis of pharmacologically relevant compounds (Satoshi Doi et al., 1997).
2. Gastrokinetic Activity
Research on N-[(4-substituted 2-morpholinyl)methyl]benzamides, including derivatives similar in structure to the specified compound, has shown potent in vivo gastric emptying activity. These findings are crucial for developing new gastrokinetic agents that could improve treatments for gastrointestinal motility disorders (S. Kato et al., 1992).
3. Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives, including those involving morpholine or methyl piperazine as amine components, has shown some compounds to possess good or moderate activities against test microorganisms. This application is vital for the development of new antimicrobial agents (H. Bektaş et al., 2010).
4. Anti-Inflammatory and Analgesic Agents
Compounds derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, which are related to the mentioned compound, have been synthesized for their potential anti-inflammatory and analgesic properties. These studies contribute to the search for new therapeutic agents with improved efficacy and selectivity (A. Abu‐Hashem et al., 2020).
5. Ionic Liquids and Biodegradability
The synthesis of 4-benzyl-4-methylmorpholinium salts, including those related to N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide, has explored their physicochemical properties, cytotoxicity, and biodegradability. These studies are crucial for evaluating the environmental impact of new chemical substances and their potential application in green chemistry (J. Pernak et al., 2011).
特性
IUPAC Name |
N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-14-18(6-9-20(15)25-3)16(2)22-21(24)17-4-7-19(8-5-17)23-10-12-26-13-11-23/h4-9,14,16H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSHHPWWEXFHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)
![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)
![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)
![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)